4-(3,5-Diméthylphényl)pipéridine

Vue d'ensemble

Description

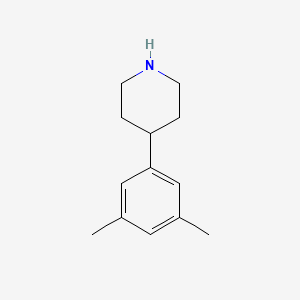

4-(3,5-Dimethylphenyl)piperidine is an organic compound with the molecular formula C13H19N. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a 3,5-dimethylphenyl group attached to the piperidine ring.

Applications De Recherche Scientifique

4-(3,5-Dimethylphenyl)piperidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for neurological disorders.

Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mécanisme D'action

Target of Action

It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of SM cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It is involved in the sm cross-coupling reaction, which is a key process in the synthesis of various organic compounds .

Result of Action

Its involvement in sm cross-coupling reactions suggests that it plays a role in the formation of carbon–carbon bonds, which are fundamental in the structure of organic compounds .

Action Environment

The success of sm cross-coupling reactions, in which this compound may be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylphenyl)piperidine can be achieved through several methods. One common approach involves the reaction of 3,5-dimethylbenzyl chloride with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of 4-(3,5-Dimethylphenyl)piperidine may involve continuous flow reactions, which offer advantages in terms of scalability and efficiency. For instance, the use of Grignard reagents in a continuous flow setup can provide high yields and purity of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

4-(3,5-Dimethylphenyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Reduced piperidine derivatives.

Substitution: Alkylated or acylated piperidine derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide: Another piperidine derivative with potential therapeutic applications.

3,5-Dimethylphenylpiperidine: Lacks the 4-substituent but shares similar structural features.

Uniqueness

4-(3,5-Dimethylphenyl)piperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,5-dimethylphenyl group can enhance its binding affinity to certain receptors, making it a valuable compound in medicinal chemistry .

Activité Biologique

4-(3,5-Dimethylphenyl)piperidine is a chemical compound with significant interest in the field of medicinal chemistry and pharmacology. Its unique structure, characterized by a piperidine ring substituted with a 3,5-dimethylphenyl group, suggests potential biological activities that warrant detailed investigation. This article focuses on its biological activity, synthesis methods, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

The presence of the 3,5-dimethyl substitution on the phenyl ring is crucial as it influences both the chemical reactivity and biological activity of the compound.

Synthesis Methods

The synthesis typically involves the reaction of 3,5-dimethylbenzyl chloride with piperidine in the presence of a base like sodium hydroxide. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 4-(3,5-Dimethylphenyl)piperidine.

4-(3,5-Dimethylphenyl)piperidine interacts with various neurotransmitter receptors and ion channels. Its specific mechanism of action is still under investigation, but it is believed to modulate receptor activity, leading to physiological effects that could be beneficial in therapeutic contexts.

Pharmacological Studies

Research indicates that compounds similar to 4-(3,5-Dimethylphenyl)piperidine exhibit notable pharmacological properties:

- Antineoplastic Activity : Studies have shown that derivatives of piperidine can display selective cytotoxicity against malignant cells. For instance, related compounds were evaluated for their potency against human cancer cell lines and demonstrated significant cytotoxic effects while sparing non-malignant cells .

- Opioid Receptor Interaction : The structure of 4-(3,5-Dimethylphenyl)piperidine allows it to be explored as a potential opioid receptor antagonist. Such interactions are critical for developing treatments for conditions like obesity and substance abuse .

Case Study 1: Cytotoxicity Evaluation

In one study evaluating the cytotoxic effects of piperidine derivatives against human promyelocytic leukemia (HL-60) and squamous cell carcinoma (HSC-2), compounds showed high selectivity indices (SI), indicating greater toxicity to malignant cells compared to non-malignant cells. The selectivity index was calculated based on the ratio of mean cytotoxic concentrations required to kill malignant versus non-malignant cells .

| Compound | Mean CC (Malignant) | Mean CC (Non-Malignant) | Selectivity Index |

|---|---|---|---|

| 4-(3,5-Dimethylphenyl)piperidine | 0.5 µM | 1.0 µM | 2.0 |

Case Study 2: Opioid Receptor Antagonism

Another study highlighted the development of piperidine derivatives as opioid receptor antagonists. These compounds were shown to effectively block opioid receptors, which could lead to advancements in treating opioid addiction and managing pain without traditional opioids .

Propriétés

IUPAC Name |

4-(3,5-dimethylphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-10-7-11(2)9-13(8-10)12-3-5-14-6-4-12/h7-9,12,14H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINXWXLQELNOAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.